BENGHE Foundational & Exploratory

Check Availability & Pricing

The Selective PIP5K1C Inhibitor PIP5K1C-IN-1: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C), also known as PIP5K1y,
is a lipid kinase that plays a critical role in cellular signaling. It catalyzes the phosphorylation of
phosphatidylinositol 4-phosphate (P1(4)P) to generate phosphatidylinositol 4,5-bisphosphate
(P1(4,5)P2).[1] PI(4,5)P2 is a key second messenger and a precursor for other important
signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
PIP5K1C is highly expressed in the brain and dorsal root ganglia (DRG) neurons and has
emerged as a promising therapeutic target for chronic pain and certain types of cancer.[2][3]

This technical guide provides an in-depth overview of PIP5K1C-IN-1 (also referred to as
Compound 30), a potent and selective inhibitor of PIP5K1C. We will also discuss a related well-
characterized selective inhibitor, UNC3230, to provide a broader context for researchers in the
field. This document details their mechanism of action, inhibitory activity, selectivity, and the
experimental protocols used for their characterization.

Mechanism of Action

PIP5K1C-IN-1 and other selective inhibitors like UNC3230 act by targeting the enzymatic
activity of PIP5K1C, thereby reducing the cellular levels of PI(4,5)P2.[2] UNC3230 has been
shown to be an ATP-competitive inhibitor of PIP5K1C.[4] By blocking the synthesis of
P1(4,5)P2, these inhibitors can modulate downstream signaling pathways that are dependent
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on this crucial lipid second messenger. In the context of pain, this includes the signaling of G
protein-coupled receptors (GPCRs) and the sensitization of the TRPV1 channel, both of which
are implicated in nociceptive signaling.[1][2] In cancer, PIP5K1C inhibition can affect pathways
related to autophagy and lysosomal function, particularly in cells deficient in other PI(4,5)P2
synthesis pathways.[3][5]

Inhibitor Activity and Selectivity

The development of potent and selective inhibitors is crucial for validating PIP5K1C as a
therapeutic target and for advancing drug discovery programs. Below is a summary of the in
vitro and cellular activities of PIPSK1C-IN-1 and UNC3230.

: _ E

o Cellular
Inhibitor Target IC50 o Notes
Inhibition
Exhibits high
91% inhibition at kinase selectivity
PIP5K1C-IN-1 )
PIP5K1C 0.80 nM[6] 1puMin H1l-HeLa and low total
(Compound 30) )
cells[7] clearance in
mice.[6][7]
Reduces
membrane Also inhibits
PI(4,5)P2 levels  PIP4K2C.[2]
UNC3230 PIP5K1C ~41 nM[2][8] N
by ~45% at 100 ATP-competitive
nM in DRG inhibitor.[4]

neurons.[8]

Table 1: Inhibitory Activity of Selective PIP5K1C Inhibitors

Kinase Selectivity Profile

A critical aspect of a chemical probe or drug candidate is its selectivity against other kinases.

PIP5K1C-IN-1 (Compound 30) has been profiled against a large panel of lipid and protein
kinases and was found to be highly selective. In a KiNativ cellular kinase profiling assay using
Jurkat cell lysates, it showed less than 50% inhibition against other kinases at a concentration
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of 1 uM.[7] The detailed kinase panel data is available in the supplementary information of the
original publication.[7]

UNC3230 was screened against 148 kinases and showed selectivity for PIP5SK1C and
PIP4K2C.[2] It did not significantly interact with the closely related PIP5K1A at concentrations
up to 10 uM.[2][9] The DiscoveRx Selectivity Profile score for UNC3230 was 0.12, indicating
high selectivity.[2]

Signaling Pathways and Experimental Workflows

Understanding the signaling context in which PIP5K1C operates is essential for interpreting the
effects of its inhibitors. The following diagrams illustrate key pathways and experimental
workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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